An In-depth Technical Guide to Hydroxy-PEG2-CH2CH2COO-PEG2-propionic acid: A Heterobifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to Hydroxy-PEG2-CH2CH2COO-PEG2-propionic acid: A Heterobifunctional Linker for Advanced Bioconjugation
This technical guide provides a comprehensive overview of Hydroxy-PEG2-CH2CH2COO-PEG2-propionic acid, a discrete polyethylene glycol (dPEG®) linker increasingly utilized in the fields of bioconjugation, drug delivery, and targeted therapeutics. We will delve into its core physicochemical properties, synthesis, and applications, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This guide is intended for researchers, chemists, and drug development professionals seeking to leverage advanced linker technologies in their work.
Introduction: The Critical Role of Linkerology in Modern Therapeutics
The advent of targeted therapies has revolutionized medicine, enabling the precise delivery of potent molecules to specific cells or tissues, thereby maximizing efficacy while minimizing off-target toxicity.[] At the heart of these sophisticated therapeutic modalities lies the linker, a chemical entity that connects the targeting moiety (e.g., an antibody or a small molecule ligand) to the payload (e.g., a cytotoxic agent or a protein degrader). The linker is far from a passive spacer; its chemical structure, length, flexibility, and hydrophilicity are critical determinants of the overall performance of the conjugate.[2][3]
Polyethylene glycol (PEG) linkers have emerged as a cornerstone in bioconjugation due to their unique combination of properties. They are highly water-soluble, biocompatible, non-immunogenic, and exhibit favorable pharmacokinetic properties.[4] The use of discrete PEG (dPEG®) linkers, which have a defined molecular weight and structure, allows for the synthesis of homogenous conjugates with predictable properties, a significant advantage over traditional polydisperse PEG reagents.[]
Hydroxy-PEG2-CH2CH2COO-PEG2-propionic acid is a heterobifunctional dPEG® linker featuring a terminal hydroxyl group and a terminal carboxylic acid. This architecture allows for the sequential and controlled conjugation of two different molecules, making it a valuable tool for the construction of complex bioconjugates.
Molecular Structure and Physicochemical Properties
The precise chemical structure of Hydroxy-PEG2-CH2CH2COO-PEG2-propionic acid is fundamental to its function as a linker.
Chemical Structure
The IUPAC name for this molecule is 3-[2-[2-[3-[2-(2-hydroxyethoxy)ethoxy]propanoyloxy]ethoxy]ethoxy]propanoic acid.[6] Its structure consists of two diethylene glycol units linked by a propionate ester, with a terminal hydroxyl group at one end and a propionic acid at the other.
Figure 1: Chemical structure of Hydroxy-PEG2-CH2CH2COO-PEG2-propionic acid.
Physicochemical Properties
The physicochemical properties of this linker are crucial for its behavior in both chemical reactions and biological systems.
| Property | Value | Source |
| Molecular Formula | C14H26O9 | [6] |
| Molecular Weight | 338.35 g/mol | [7] |
| Appearance | Colorless to pale yellow viscous liquid (predicted) | [] |
| Solubility | Miscible with water, ethanol, and DMSO; insoluble in non-polar solvents (predicted for a similar molecule) | [] |
| XLogP3 | -1.7 | [6] |
| pKa (of the carboxylic acid) | ~4.7 (estimated based on similar structures) | N/A |
Note: Some properties are for a structurally similar but smaller molecule, Hydroxy-PEG2-acid, and are provided as an estimate.
The high water solubility and negative XLogP3 value underscore the hydrophilic nature of this linker, which is a key advantage in many bioconjugation applications. This hydrophilicity can help to mitigate the aggregation often associated with hydrophobic payloads and improve the overall solubility of the final conjugate.[2][3]
Synthesis and Purification
Illustrative Synthetic Strategy
A potential synthetic route could involve the reaction of two equivalents of diethylene glycol monomethyl ether with succinic anhydride, followed by esterification and subsequent deprotection steps. A more direct, yet illustrative, approach for a similar, simpler structure is provided below.
Illustrative Synthesis of a Heterobifunctional PEG-acid Linker:
This protocol describes a general method for creating a PEG linker with a terminal hydroxyl and a terminal carboxylic acid.
Figure 2: General synthetic workflow for a heterobifunctional PEG linker.
Step-by-Step Conceptual Protocol:
-
Protection of Starting Materials: Begin with a diethylene glycol molecule where one hydroxyl group is protected with a suitable protecting group (e.g., a tert-butyldimethylsilyl group). Similarly, start with a propionic acid derivative where the carboxylic acid is protected (e.g., as a tert-butyl ester).
-
First PEGylation: React the protected diethylene glycol with a suitable activating agent (e.g., tosyl chloride) to make the free hydroxyl group a good leaving group. Then, react this with a second molecule of protected diethylene glycol to form a tetraethylene glycol derivative with one protected hydroxyl group.
-
Esterification: Deprotect the hydroxyl group of the tetraethylene glycol derivative and react it with the protected propionic acid derivative in the presence of a coupling agent (e.g., DCC or EDC) to form the ester linkage.
-
Deprotection: Sequentially deprotect the terminal hydroxyl and carboxylic acid groups using appropriate reagents and conditions that do not cleave the ester bond.
Purification and Characterization
The purification of PEG linkers can be challenging due to their often-oily nature and high polarity.[]
Purification Techniques:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for purifying PEGylated molecules. A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Column Chromatography: Silica gel chromatography can be employed, often requiring polar solvent systems such as dichloromethane/methanol or chloroform/methanol.
Characterization Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure and assessing the purity of the final product.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the linker.
Applications in Drug Development
The heterobifunctional nature of Hydroxy-PEG2-CH2CH2COO-PEG2-propionic acid makes it a versatile tool for a range of applications in drug development, most notably in the construction of PROTACs and ADCs.
PROTACs: Hijacking the Cellular Machinery for Protein Degradation
PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[7] The linker plays a crucial role in orienting the target protein and the E3 ligase for efficient ternary complex formation.[2]
The hydrophilic and flexible nature of the PEG chain in Hydroxy-PEG2-CH2CH2COO-PEG2-propionic acid can enhance the solubility and cell permeability of the PROTAC molecule.[9] The defined length of this dPEG® linker allows for systematic optimization of the distance between the two ligands to achieve optimal degradation efficacy.
Illustrative Protocol for PROTAC Synthesis using a PEG-acid Linker:
This protocol describes a general approach for conjugating a target protein ligand and an E3 ligase ligand using a heterobifunctional PEG linker with a carboxylic acid and another reactive group (in this case, an amine, which would be the next step after reacting the hydroxyl end of our topic molecule).
Figure 3: General workflow for PROTAC synthesis using a heterobifunctional PEG linker.
Step-by-Step Protocol:
-
Activation of the Carboxylic Acid: Dissolve the Hydroxy-PEG2-CH2CH2COO-PEG2-propionic acid (1.1 equivalents) and an amine-containing E3 ligase ligand (1.0 equivalent) in anhydrous DMF. Add a coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents). Stir at room temperature for 2-4 hours.
-
First Conjugation: Monitor the reaction by LC-MS. Once complete, the intermediate E3 ligase ligand-linker conjugate is formed.
-
Modification of the Hydroxyl Group (Not shown in diagram): The terminal hydroxyl group of the intermediate would then be converted to a reactive group (e.g., a tosylate or a mesylate) or an amine for the next coupling step.
-
Second Conjugation: The modified intermediate is then reacted with the target protein ligand (containing a complementary reactive group) under appropriate conditions to form the final PROTAC molecule.
-
Purification and Characterization: The final PROTAC is purified by preparative HPLC and characterized by NMR and high-resolution mass spectrometry (HRMS).
Antibody-Drug Conjugates (ADCs): Targeted Delivery of Cytotoxic Payloads
ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells.[] The linker in an ADC must be stable in circulation but allow for the efficient release of the payload upon internalization into the target cell.
PEG linkers are often incorporated into ADCs to improve their aqueous solubility, reduce aggregation, and enhance their pharmacokinetic properties.[4] The hydrophilicity of Hydroxy-PEG2-CH2CH2COO-PEG2-propionic acid can be particularly beneficial when working with hydrophobic cytotoxic drugs. The heterobifunctional nature of this linker allows for the attachment of the payload to one end and conjugation to the antibody (typically via lysine or cysteine residues) at the other.
Experimental Workflow for ADC Synthesis:
-
Payload-Linker Synthesis: The carboxylic acid end of Hydroxy-PEG2-CH2CH2COO-PEG2-propionic acid is activated (e.g., as an NHS ester) and reacted with an amine-containing cytotoxic payload.
-
Antibody Modification: The terminal hydroxyl group of the payload-linker conjugate is then modified to a reactive group (e.g., a maleimide) that can specifically react with reduced cysteine residues on the antibody.
-
Conjugation: The maleimide-activated payload-linker is then incubated with the partially reduced antibody to form the final ADC.
-
Purification and Characterization: The ADC is purified using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated antibody and small molecules. The drug-to-antibody ratio (DAR) is a critical quality attribute that is determined by techniques like UV-Vis spectroscopy, HIC, or mass spectrometry.
Conclusion and Future Perspectives
Hydroxy-PEG2-CH2CH2COO-PEG2-propionic acid represents a valuable tool in the ever-expanding toolbox of bioconjugation reagents. Its well-defined structure, hydrophilicity, and heterobifunctional nature provide researchers and drug developers with a high degree of control over the design and synthesis of complex therapeutic and diagnostic agents. As the demand for more sophisticated and homogenous bioconjugates continues to grow, the use of discrete PEG linkers like the one described in this guide will undoubtedly become even more prevalent. Future research will likely focus on the development of novel dPEG® linkers with different lengths, functionalities, and cleavage properties to further refine the performance of targeted therapeutics.
References
-
Creative Biolabs. What are PEG Linkers? [Link]
-
Glyco MindSynth. Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, ethyl ester. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Hydroxy-PEG2-acid: High-Purity PEG Derivative for Pharmaceutical & Chemical Applications. [Link]
-
PubChem. Hydroxy-PEG2-CH2CH2COO-PEG2-propionic acid. [Link]
-
National Institutes of Health. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug. [Link]
-
MedChemExpress. Hydroxy-PEG2-CH2CH2COO-PEG2-propionic acid | PROTAC连接子| MCE. [Link]
- Google Patents. Process for the preparation of 2-ethoxy-3-[4-(2-{methanesulphonyloxyphenyl}ethoxy) phenil] propanoic acid.
-
MDPI. Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. [Link]
-
MDPI. Advances in Drug Targeting, Drug Delivery, and Nanotechnology Applications: Therapeutic Significance in Cancer Treatment. [Link]
-
ResearchGate. Synthesis and Evaluation of Cytotoxic Activity of 2-Aryl-2-(3-indolyl)propionic Acid Derivatives. [Link]
-
MDPI. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. [Link]
-
ResearchGate. Targeted Drug Delivery and Carboxylic Acids. [Link]
Sources
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 6. Hydroxy-PEG2-CH2CH2COO-PEG2-propionic acid | C14H26O9 | CID 162640832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
